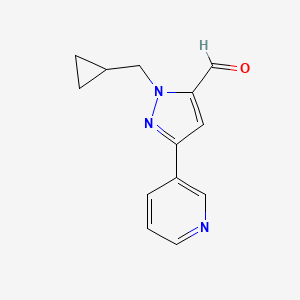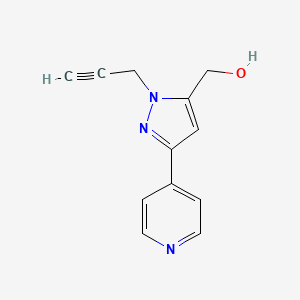![molecular formula C12H11N3S B1479681 2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile CAS No. 2098008-37-6](/img/structure/B1479681.png)
2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile
Übersicht
Beschreibung
2-(3-(Thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile, referred to as TDCP or TDCP-A, is an organic compound first synthesized in the late 1990s. It is a member of the acetonitrile group of compounds and has a wide range of applications in scientific research. TDCP-A has been studied for its potential as a drug, a catalyst, and an anti-cancer agent. It is an important compound in the field of medicinal chemistry and has been used in numerous studies of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Antioxidant Activity
Some derivatives, incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, were evaluated for their antioxidant activity. Notably, thiophene derivatives demonstrated antioxidant activity comparable to ascorbic acid, indicating their potential in oxidative stress-related conditions (El‐Mekabaty, 2015).
Antibacterial Activity
A series of 5-(thiophen-2-yl)-phenyl pyrazoline derivatives were synthesized and exhibited promising in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This suggests their potential application in developing new antimicrobial agents (Rani & Mohamad, 2014).
Antitumor Evaluation
Polyfunctionally substituted heterocyclic compounds derived from similar structural frameworks showed significant antitumor activities, highlighting their potential as leads for cancer therapy development (Shams et al., 2010).
Chemical Synthesis and Material Science
Electrochromic Properties
Research into thiophene-containing compounds has extended into the development of electrochromic materials. These studies underscore the versatility of thiophene derivatives in material science applications, particularly in creating smart windows and displays (Abaci et al., 2016).
Opto-electronics
Novel heterocyclic compounds have been synthesized for use in opto-electronic applications, demonstrating the potential of thiophene derivatives in developing materials with desirable electronic and photonic properties (Ramkumar & Kannan, 2015).
Eigenschaften
IUPAC Name |
2-(3-thiophen-3-yl-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c13-5-6-15-11-3-1-2-10(11)12(14-15)9-4-7-16-8-9/h4,7-8H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYVNQBBYMWJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C3=CSC=C3)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















